2-Bromomethamphetamine Hydrochloride
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Overview
Description
2-Bromomethamphetamine Hydrochloride is a chemical compound with the molecular formula C10H14BrN·HCl. It is a derivative of methamphetamine, where a bromine atom is substituted at the second position of the phenyl ring. This compound is known for its stimulant properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromomethamphetamine Hydrochloride typically involves the bromination of methamphetamine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring of methamphetamine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The final product is often purified through recrystallization or chromatography techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Bromomethamphetamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding methamphetamine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of methamphetamine.
Substitution: Formation of various substituted methamphetamine derivatives.
Scientific Research Applications
2-Bromomethamphetamine Hydrochloride is used in a wide range of scientific research applications:
Chemistry: It serves as a reference material for analytical studies and as a precursor in the synthesis of other compounds.
Biology: The compound is used to study the effects of brominated amphetamines on biological systems, including their interaction with neurotransmitter receptors.
Medicine: Research on its pharmacological properties helps in understanding the mechanism of action of stimulant drugs.
Industry: It is used in the development of new materials and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of 2-Bromomethamphetamine Hydrochloride involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin. The compound inhibits the reuptake of these neurotransmitters, leading to increased concentrations in the synaptic cleft and prolonged stimulation of the receptors. This results in enhanced alertness, energy, and euphoria.
Comparison with Similar Compounds
2-Bromomethamphetamine Hydrochloride can be compared with other similar compounds such as:
Methamphetamine: Lacks the bromine substituent and has a higher potency as a stimulant.
2-Fluoromethamphetamine: Contains a fluorine atom instead of bromine, resulting in different pharmacological properties.
2-Chloromethamphetamine: Contains a chlorine atom, which affects its reactivity and biological activity.
Uniqueness
The presence of the bromine atom in this compound imparts unique chemical and pharmacological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H15BrClN |
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Molecular Weight |
264.59 g/mol |
IUPAC Name |
1-(2-bromophenyl)-N-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H14BrN.ClH/c1-8(12-2)7-9-5-3-4-6-10(9)11;/h3-6,8,12H,7H2,1-2H3;1H |
InChI Key |
RAJBJKLHNANYNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1Br)NC.Cl |
Origin of Product |
United States |
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